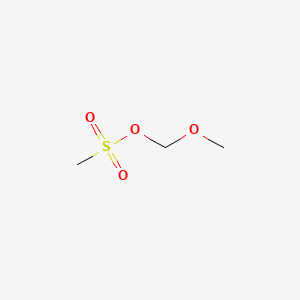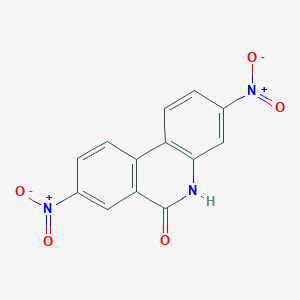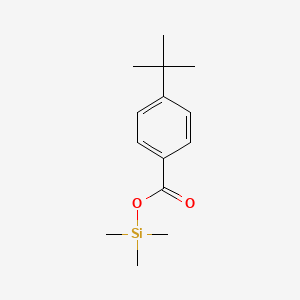![molecular formula C8H7ClS B14695770 [(2-Chloroethenyl)sulfanyl]benzene CAS No. 26620-11-1](/img/structure/B14695770.png)
[(2-Chloroethenyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
[(2-Chloroethenyl)sulfanyl]benzene can be synthesized through several methods. One common approach involves the reaction of benzene with (2-chloroethenyl)sulfanyl chloride under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
[(2-Chloroethenyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives, such as thiols.
Substitution: Electrophilic aromatic substitution reactions are common, where the (2-chloroethenyl)sulfanyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
[(2-Chloroethenyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(2-Chloroethenyl)sulfanyl]benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The (2-chloroethenyl)sulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry.
Comparison with Similar Compounds
[(2-Chloroethenyl)sulfanyl]benzene can be compared with other similar compounds, such as:
β-Chlorostyrene: Similar in structure but lacks the sulfanyl group.
2-Chloro-1-phenylethene: Another derivative of benzene with a different substituent pattern.
Sulfenamides: Compounds with sulfur-nitrogen bonds, used in various applications.
Properties
CAS No. |
26620-11-1 |
|---|---|
Molecular Formula |
C8H7ClS |
Molecular Weight |
170.66 g/mol |
IUPAC Name |
2-chloroethenylsulfanylbenzene |
InChI |
InChI=1S/C8H7ClS/c9-6-7-10-8-4-2-1-3-5-8/h1-7H |
InChI Key |
VFVNQEUFXKOCNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC=CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)
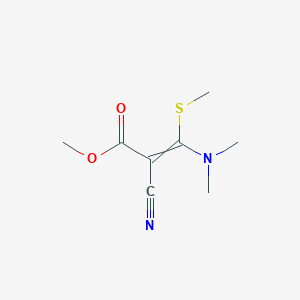

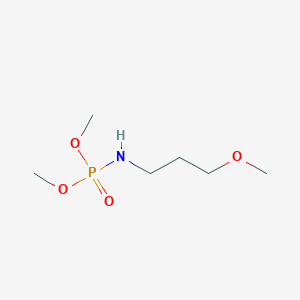

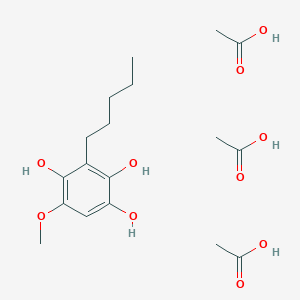
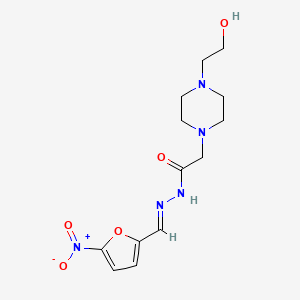
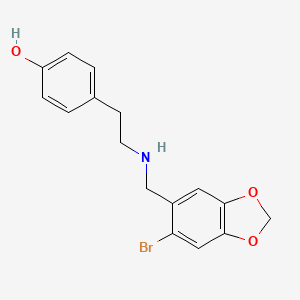

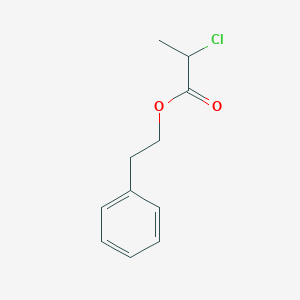
![4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate](/img/structure/B14695733.png)
